1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Overview
Description
“1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C21H17N3O3 . It’s a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a benzofuro[3,2-d]pyrimidin-4-yl group, and a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Development of High Triplet Energy Hosts
The benzo[4,5]furo[3,2-d]pyrimidine (BFP) core, which is also a part of this compound, has been used to synthesize an electron-transport-type host for the development of high triplet energy hosts . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
Organic Light-Emitting Diodes (OLEDs)
The compound could potentially be used in the development of blue phosphorescent organic light-emitting diodes (PhOLEDs) . The host synthesized using the BFP core showed high external quantum efficiency over 20% at 1000 cd m−2 and low efficiency roll-off in the blue PhOLEDs .
Development of Bioactive Compounds
The pyrrolidine ring is a part of many bioactive compounds . It can be used to develop new compounds with different biological profiles, which can lead to a different biological profile of drug candidates .
Modifying Physicochemical Parameters
The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Generating Structural Diversity
Heteroatomic saturated ring systems allow a greater chance of generating structural diversity . This can be particularly useful in the field of drug discovery, where a wide range of structures is often needed to find the most effective compounds .
Future Directions
Pyrrolidine and its derivatives, including this compound, continue to be of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with pyrrolidine and pyrimidine scaffolds have been reported to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Without specific information on “1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid”, it’s challenging to detail its mode of action. Generally, compounds with these scaffolds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .
Biochemical Pathways
Pyrrolidine and pyrimidine derivatives have been implicated in a variety of biochemical pathways, including signal transduction, cell cycle regulation, and neurotransmission .
Pharmacokinetics
The pyrrolidine scaffold is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Compounds with similar scaffolds have been reported to exhibit a variety of biological effects, including anti-inflammatory, anticancer, and neuroprotective activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
properties
IUPAC Name |
1-(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(26)15-10-6-12-24(15)20-18-17(14-9-4-5-11-16(14)27-18)22-19(23-20)13-7-2-1-3-8-13/h1-5,7-9,11,15H,6,10,12H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFNXSLYHRQNPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234648 | |
Record name | 1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1009227-86-4 | |
Record name | 1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009227-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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